2,4-Dibromo-3-(bromomethyl)pyridine
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Overview
Description
2,4-Dibromo-3-(bromomethyl)pyridine is a brominated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-(bromomethyl)pyridine typically involves the bromination of pyridine derivatives. One common method includes the bromination of 3-(bromomethyl)pyridine using bromine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2,4-Dibromo-3-(bromomethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-(bromomethyl)pyridine in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(bromomethyl)pyridine
- 4-(Bromomethyl)pyridine
Uniqueness
2,4-Dibromo-3-(bromomethyl)pyridine is unique due to the presence of multiple bromine atoms, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds .
Properties
Molecular Formula |
C6H4Br3N |
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Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,4-dibromo-3-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2 |
InChI Key |
PVQMHCWMJISUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)CBr)Br |
Origin of Product |
United States |
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